Methyl 2-(carbamoylamino)propanoate
Description
Methyl 2-(carbamoylamino)propanoate is an organic compound characterized by a propanoate backbone substituted with a carbamoylamino group (-NH-C(=O)-NH₂) at the second carbon and a methyl ester (-COOCH₃) at the first position. This structure confers unique physicochemical properties, making it relevant in pharmaceutical synthesis and crystallographic studies. For instance, it is identified as an intermediate or impurity in the production of solriamfetol, a drug used to treat excessive daytime sleepiness .
Properties
IUPAC Name |
methyl 2-(carbamoylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(4(8)10-2)7-5(6)9/h3H,1-2H3,(H3,6,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVWVZJMAKXGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Methyl 2-(carbamoylamino)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules. Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs. Industry: The compound is utilized in the manufacturing of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 2-(carbamoylamino)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in biochemical pathways, leading to the formation of active metabolites that interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Ethyl 2-[(Carbamoylamino)Imino]-Propanoate Hemihydrate
- Structure: The ethyl analog replaces the methyl ester with an ethyl group (-COOCH₂CH₃) and introduces an imino group (=NH) adjacent to the carbamoylamino moiety. The hemihydrate form (C₆H₁₂N₄O₂·0.5H₂O) features hydrogen-bonded water molecules, enhancing crystallinity .
- Key Differences :
- Solubility : The ethyl ester likely exhibits lower volatility but higher organic solvent solubility compared to the methyl derivative.
- Crystallography : Single-crystal X-ray studies reveal a mean C–C bond length of 1.505 Å and an R factor of 0.059, indicating precise structural resolution using SHELX software .
Ethyl 2-[(Carbamothioylamino)Imino]-Propanoate
- Structure: This compound substitutes the oxygen in the carbamoyl group with sulfur, forming a carbamothioylamino (-NH-C(=S)-NH₂) moiety.
- Synthesis: Requires sulfurizing agents (e.g., Lawesson’s reagent) for thioamide formation .
Methyl (2R)-2-(Carbamoylamino)-3-Phenylpropanoate
- Structure : A chiral analog with a phenyl group at the third carbon, introducing steric hindrance and aromatic interactions.
- Key Differences :
Comparative Data Table
Structural and Functional Insights
- Crystallographic Analysis : SHELX software enables precise determination of bond lengths and angles, critical for comparing analogs. For example, the hemihydrate’s hydrogen-bonding network stabilizes its lattice .
- Synthetic Routes : Methyl and ethyl esters are synthesized via esterification of corresponding acids, while thioamides require post-synthetic modification .
- Biological Relevance: The phenyl-substituted derivative’s chirality highlights its role in enantioselective drug metabolism, whereas the imino group in ethyl analogs may influence coordination chemistry .
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